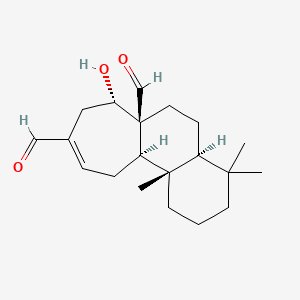
Galanal A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galanal A is a secondary alcohol and is a part of the Galangal species, which is a member of the Zingiberaceae family . Galangal is a rhizome used often in Asian, Southeast Asian, and Indian cooking . It’s peppery and spicy with a zesty bite and a hint of pine .
Synthesis Analysis
The first total synthesis of Galanal A and B has been achieved from naturally occurring geraniol . Key steps in this synthesis are the use of a Lewis acid assisted chiral Brønsted acid (chiral LBA) mediated cationic polyene cyclization and a titanocene-mediated radical cyclization for the asymmetric assembly of the “AB” ring and the construction of the all-carbon quaternary center at the junction of the “BC” ring, respectively .Molecular Structure Analysis
Galanal A has a molecular formula of C20H30O3 . Its InChI isInChI=1S/C20H30O3/c1-18(2)8-4-9-19(3)15(18)7-10-20(13-22)16(19)6-5-14(12-21)11-17(20)23/h5,12-13,15-17,23H,4,6-11H2,1-3H3/t15-,16+,17-,19-,20-/m0/s1 . Chemical Reactions Analysis
Galanal A has been found to inhibit the activity of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan . Galanal A attenuated L-kynurenine formation with an IC50 value of 7.7 µM in the assay system using recombinant human IDO1, and an IC50 value of 45 nM in the cell-based assay .Physical And Chemical Properties Analysis
Galanal A is a secondary alcohol . It’s a part of the Galangal species, which is known for its sharp, citrusy notes and slightly piney aroma . Galangal is a rhizome used often in Asian, Southeast Asian, and Indian cooking . It’s peppery and spicy with a zesty bite and a hint of pine .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characteristics
- Galanal A, a labdane diterpene, has been synthesized from commercially available (+)-sclareolide. Key steps in this synthesis include a Wittig reaction and titanocene-mediated radical cyclization, marking the first chemical synthesis of galanal A and B (Kumar & Chein, 2014).
- Another approach for the total synthesis of galanal A and B from geraniol was reported, involving Lewis acid-assisted chiral Brønsted acid-mediated cationic polyene cyclization and titanocene-mediated radical cyclization (Lin & Chein, 2017).
Biological Activities and Potential Therapeutic Applications
- Galanal A has demonstrated significant inhibitory effects on Indoleamine 2,3-Dioxygenase (IDO) 1, a key enzyme in L-tryptophan degradation with an important role in immunomodulation. This inhibition may have potential therapeutic applications for immune-related diseases (Yamamoto et al., 2014).
- In a study on human T lymphoma Jurkat cells, galanals A and B induced apoptotic cell death, suggesting their potential as anticancer agents. This apoptosis was characterized by DNA fragmentation, caspase-3 activation, and mitochondrial involvement (Miyoshi et al., 2003).
- Galanal A and B were also found to exhibit antimicrobial activities against Gram-positive bacteria and yeasts. This was observed in a study examining diterpene dialdehydes from the myoga (Zingiber mioga Roscoe) plant (Abe et al., 2004).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
104086-74-0 |
|---|---|
Produktname |
Galanal A |
Molekularformel |
C20H30O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(4aS,6aS,7S,11aR,11bS)-7-hydroxy-4,4,11b-trimethyl-1,2,3,4a,5,6,7,8,11,11a-decahydrocyclohepta[a]naphthalene-6a,9-dicarbaldehyde |
InChI |
InChI=1S/C20H30O3/c1-18(2)8-4-9-19(3)15(18)7-10-20(13-22)16(19)6-5-14(12-21)11-17(20)23/h5,12-13,15-17,23H,4,6-11H2,1-3H3/t15-,16+,17-,19-,20-/m0/s1 |
InChI-Schlüssel |
UDKRLAJJSYRYRU-VYMYIBDJSA-N |
Isomerische SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC=C(C[C@@H]3O)C=O)C=O)(C)C |
SMILES |
CC1(CCCC2(C1CCC3(C2CC=C(CC3O)C=O)C=O)C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC3(C2CC=C(CC3O)C=O)C=O)C)C |
Synonyme |
galanal A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-ethoxyphenyl)-N-[(1-methyl-4-piperidinylidene)amino]-1H-pyrazole-5-carboxamide](/img/structure/B1228354.png)
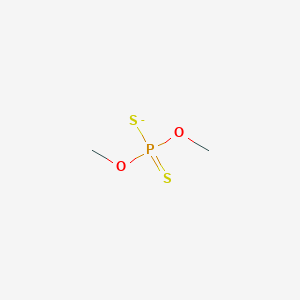

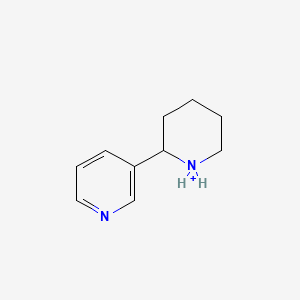
![3-(3,4-dihydro-2H-quinolin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1228358.png)
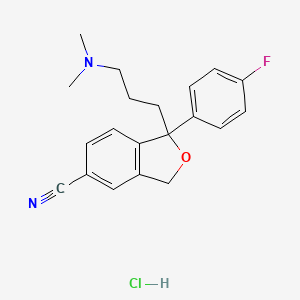
![(R)-alpha-(2-Piperidinyl)-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-4-pyridinemethanol](/img/structure/B1228360.png)

![phenyl-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B1228364.png)
![4-[[3-[(4-methylanilino)-oxomethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1228365.png)
![3-ethyl-1-(2-furanylmethyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]thiourea](/img/structure/B1228366.png)
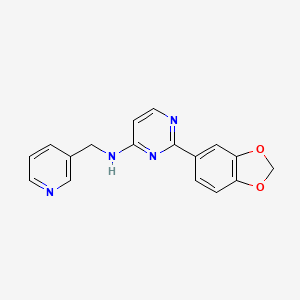
![N-[3-(1,3-benzothiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B1228369.png)
![N-(3,4-dimethylphenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1228377.png)